molecular formula C12H12FN3O B5313549 N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5313549
M. Wt: 233.24 g/mol
InChI Key: WNUKVUJEBHVGPQ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16-11(6-7-15-16)12(17)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUKVUJEBHVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(4-Fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

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